1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenyl group, a methylsulfanyl group, and a thiadiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, starting with the preparation of the core pyridazine structure. The reaction typically involves the condensation of appropriate hydrazine derivatives with diketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol sodium sulfate: A related compound with similar structural features but different functional groups.
5-[4-(3-ethylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-(propan-2-yl)-4H-furo[3,2-b]pyrrole: Another compound with a similar core structure but different substituents.
Uniqueness
1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H15N5O2S2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S2/c1-3-10-4-6-11(7-5-10)21-9-8-12(22)13(20-21)14(23)17-15-18-19-16(24-2)25-15/h4-9H,3H2,1-2H3,(H,17,18,23) |
InChI Key |
JSGWAKXNVPGHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
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